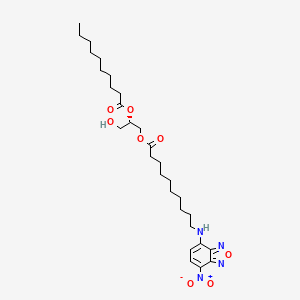

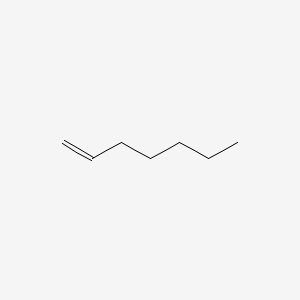

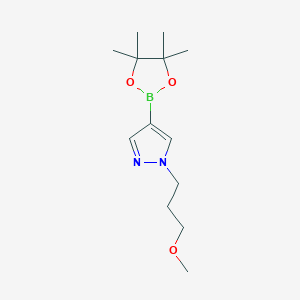

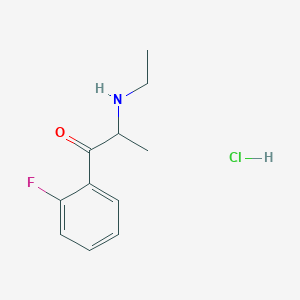

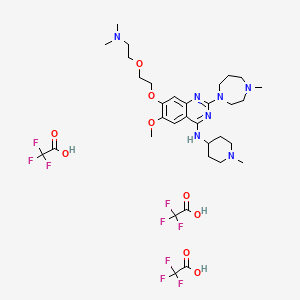

1-(3-Methoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Overview

Description

The compound 1-(3-Methoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a pyrazole derivative that is likely to have a heterocyclic core, which is a common feature in many pharmacologically active compounds. Pyrazoles are known for their strategic role in medicine and pharmacy due to their chemical versatility and significant pharmacological potential . The presence of a dioxaborolane moiety suggests potential utility in Suzuki-Miyaura cross-coupling reactions, a common method for creating carbon-carbon bonds in organic synthesis .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the functionalization of the pyrazole core. For instance, sequential functionalization of pyrazole 1-oxides via regioselective metalation followed by palladium(0)-catalyzed cross-coupling has been reported . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of metalation and transmetalation steps, followed by cross-coupling reactions to introduce the dioxaborolane group .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, was confirmed by FT-IR, NMR, and MS spectroscopies, as well as X-ray diffraction . Density functional theory (DFT) calculations can be used to predict and confirm the molecular structure, which is likely to be the case for the compound as well .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including metalation, functionalization, and cross-coupling, as part of their synthesis . The dioxaborolane group in the compound suggests its potential use in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be studied using computational methods such as DFT. These studies can provide insights into the optimized geometry, electronic properties, and hyperpolarizability of the compounds . Additionally, molecular docking and ADME (absorption, distribution, metabolism, and excretion) predictions can be performed to assess the biological activity and pharmacokinetic properties of these molecules . Experimental techniques such as X-ray diffraction, IR, and NMR spectroscopy can be used to characterize the compounds and confirm their structures .

Scientific Research Applications

Synthesis and Biological Evaluation

Pyrazole derivatives, including those synthesized from compounds structurally related to 1-(3-Methoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, have been extensively studied for their significant agrochemical and pharmaceutical activities. These derivatives are synthesized using innovative methods, including reactions under microwave conditions, and are characterized by various analytical techniques such as 1H NMR, IR, TLC, and elemental analysis. The biological activities explored in these derivatives range from herbicidal, antimicrobial, antifungal, antiviral, to antioxidant properties (Sheetal et al., 2018).

Chemistry and Synthesis of Heterocycles

The compound's relevance extends to its contribution to the chemistry of heterocycles. For instance, derivatives related to this compound have been used as building blocks for synthesizing a wide range of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, and others. These synthesized compounds exhibit potential as novel classes of heterocyclic compounds and dyes, highlighting the unique reactivity and versatility of the pyrazole scaffold in chemical synthesis (M. A. Gomaa & H. Ali, 2020).

Antimicrobial, Anticancer, and Antimalarial Activities

Further research into pyrazole scaffolds, including analogs synthesized from compounds similar to 1-(3-Methoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, demonstrates their success in developing anti-viral, anti-inflammatory, antimicrobial, anticancer, and antimalarial therapeutics. These studies cover the synthesis of multiple pyrazole derivatives as lead molecules and evaluate their biological actions, underlining the importance of the pyrazole core in medicinal chemistry and drug design (D. Karati, K. Mahadik, & Dileep Kumar, 2022).

Development of Novel Therapeutics

The incorporation of pyrazole and its analogs in drug development is a testament to its utility in synthesizing compounds with a wide range of therapeutic applications. Research focusing on pyrazole analogs highlights their potential as anti-inflammatory, analgesic, antipyretic, antiviral, antibacterial, anticancer, anticonvulsant, and hypoglycemic agents, among others. This versatility is pivotal for the ongoing search for new drug candidates bearing the pyrazole moiety with improved efficacy and lesser side effects (S. Ganguly & Sony Jacob, 2017).

properties

IUPAC Name |

1-(3-methoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BN2O3/c1-12(2)13(3,4)19-14(18-12)11-9-15-16(10-11)7-6-8-17-5/h9-10H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOZABIUQZZUAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00736574 | |

| Record name | 1-(3-Methoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000801-76-2 | |

| Record name | 1-(3-Methoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000801-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

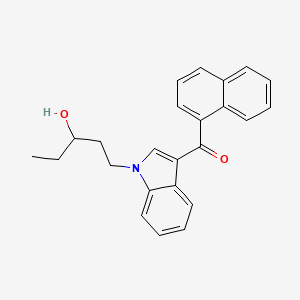

![1-[2-Hydroxy-3-(4-phenoxyphenoxy)propyl]-3-(2-methylpropanoyl)-1H-indole-5-carboxylic acid](/img/structure/B3026433.png)

![Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B3026434.png)